molecular formula C6H2Cl2F3N B1520099 2,4-Dichloro-3-(trifluoromethyl)pyridine CAS No. 1186194-98-8

2,4-Dichloro-3-(trifluoromethyl)pyridine

Cat. No.: B1520099
CAS No.: 1186194-98-8
M. Wt: 215.98 g/mol
InChI Key: NXLBDZNYRDNGIN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS: 1186194-98-8) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂F₃N and a molecular weight of 215.99 g/mol . This compound is characterized by two chlorine substituents at positions 2 and 4 of the pyridine ring and a trifluoromethyl (-CF₃) group at position 2. Its structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms influence reactivity in substitution reactions .

Biological Activity

2,4-Dichloro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C6H2Cl2F3NC_6H_2Cl_2F_3N. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its reactivity and interaction with biological systems.

Enzyme Interactions
The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. These interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways significantly.

Cellular Effects
Research indicates that this compound can modulate gene expression related to oxidative stress responses and inflammatory pathways. It affects cellular metabolism by altering the activity of key metabolic enzymes.

The primary mechanism through which this compound exerts its biological effects involves binding to biomolecules such as enzymes and receptors. This binding can inhibit or activate these biomolecules, leading to changes in cellular functions. For instance, it inhibits certain enzymes involved in the biosynthesis of essential cellular components, which can affect cell growth and proliferation.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage. At low doses, it may have minimal effects; however, at higher doses, it can induce notable alterations in cellular and physiological functions. High doses have been associated with toxic effects, including organ damage and disrupted metabolic functions.

Table 1: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits cytochrome P450 enzymes affecting drug metabolism.
Gene Modulation Alters expression of genes involved in oxidative stress and inflammation.
Cell Proliferation Inhibits proliferation in cancer cell lines while sparing non-cancerous cells .
Toxicity Profile Exhibits toxicity at high doses; no acute toxicity observed at lower doses in animal models .

Case Study: Anticancer Activity

In one study involving breast cancer cell lines (MDA-MB-231), this compound demonstrated significant inhibitory effects on cell proliferation with an IC50 value indicating potent activity against cancer cells while showing reduced effects on non-cancerous cells. This suggests a favorable therapeutic window for potential cancer treatments .

Pharmacokinetics

The pharmacokinetic profile shows that after intravenous administration at a dose of 2 mg/kg, the compound exhibited a clearance rate of 82.7 mL/h/kg and an oral bioavailability of approximately 31.8% following a dose of 10 mg/kg .

Scientific Research Applications

Pharmaceutical Applications

2,4-Dichloro-3-(trifluoromethyl)pyridine has been extensively studied for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Anti-Cancer Drugs : The compound serves as a building block for synthesizing anti-cancer agents. For instance, it is involved in the production of pyridine derivatives that exhibit anti-tumor properties .
  • Anti-Inflammatory Agents : Research indicates that derivatives synthesized from this compound have potential anti-inflammatory effects, making it a valuable precursor in drug development .
  • Synthesis of Other Pharmaceuticals : It is also utilized as a reagent in the synthesis of other biologically active molecules, enhancing its significance in medicinal chemistry .

Agrochemical Applications

The compound has been identified as an important intermediate in the formulation of agrochemicals, particularly:

  • Herbicides and Fungicides : this compound is used in the synthesis of potent herbicides and fungicides. Its halogenated structure contributes to the efficacy of these agrochemicals .

Biochemical Research Applications

In biochemical research, this compound has several notable applications:

  • Detection of DNA and Protein Modifications : The compound has been studied for its ability to detect modifications in DNA and proteins, which is crucial for understanding various biological processes and disease mechanisms .

Synthetic Applications

The compound is widely used as a reagent in organic synthesis due to its unique chemical properties:

  • Building Block for Organic Synthesis : It acts as a versatile building block for creating complex organic molecules through various reactions such as Suzuki-Miyaura cross-coupling reactions .

Case Study 1: Synthesis of Functionalized Pyridines

A study investigated the Suzuki-Miyaura reactions involving 2,6-dichloro-3-(trifluoromethyl)pyridine. The results showed that this compound could be effectively used to synthesize functionalized pyridines with high yields (up to 92%) under optimized conditions using palladium catalysts . This demonstrates its utility in developing new chemical entities.

Case Study 2: Intermediate for Agrochemicals

Research on the synthesis pathways of this compound highlighted its role as an intermediate in producing herbicides and fungicides. The processes involved were characterized by specific reaction conditions that yielded high-purity products suitable for agricultural applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under varying conditions:

  • Ammonolysis : Reacts with ammonia or amines to yield aminopyridine derivatives. For example, treatment with methylamine at 120°C in ethanol produces 2-amino-4-chloro-3-(trifluoromethyl)pyridine .

  • Hydrolysis : Controlled hydrolysis with aqueous NaOH at 80°C replaces chlorine with hydroxyl groups, forming 2-hydroxy-4-chloro-3-(trifluoromethyl)pyridine .

Reactivity Trends :

PositionReactivityPreferred Nucleophile
C2-ClModerateAmines, alkoxides
C4-ClLowerStrong bases (e.g., NaOH)

The trifluoromethyl group at C3 deactivates the ring, requiring elevated temperatures or catalysts like CuI for efficient substitutions .

Fluorination and Halogen Exchange

Fluorination reactions exploit the chlorine substituents for further functionalization:

  • HF-Mediated Fluorination : Reacting with anhydrous HF at 170–180°C under 15 psig pressure replaces chlorine with fluorine, yielding 2,4-difluoro-3-(trifluoromethyl)pyridine. FeCl₃ or FeF₃ catalysts improve yields to >85% .

  • Gas-Phase Halogen Exchange : In vapor-phase reactors using Cl₂ and HF mixtures at 380–420°C, sequential chlorination and fluorination produce polychloro-fluorinated derivatives .

Optimized Conditions for Fluorination :

ParameterRange
Temperature170–250°C
Pressure5–1,200 psig
Catalyst (FeCl₃)1–10 mol%
Reaction Time25–100 hours

Coupling Reactions

The compound participates in cross-coupling reactions for C–C bond formation:

  • Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, aryl boronic acids couple at C4, producing biaryl derivatives .

  • Ullmann Coupling : Copper-catalyzed coupling with phenols or thiols introduces aryloxy or arylthio groups at C2 .

Example Reaction :
this compound + Phenylboronic Acid → 4-Phenyl-2-chloro-3-(trifluoromethyl)pyridine
Yield : 72% (Pd catalyst, 100°C, 12 h) .

Ring Functionalization and Cyclocondensation

The pyridine ring undergoes cyclocondensation with trifluoromethyl ketones or esters to form fused heterocycles:

  • With Ethyl Trifluoroacetate : Forms imidazo[1,2-a]pyridine derivatives under acidic conditions (H₂SO₄, 60°C) .

  • With Trifluoroacetyl Chloride : Produces quinoline analogs via Friedländer synthesis .

Key Intermediate :
this compound → Imidazo[1,2-a]pyridine (used in nematicides like Fluazaindolizine) .

Stability and Side Reactions

Under harsh conditions, competing reactions may occur:

  • Dechlorination : Prolonged heating (>250°C) leads to partial dechlorination, forming 3-(trifluoromethyl)pyridine .

  • Ring Degradation : Strong oxidizing agents (e.g., HNO₃) degrade the pyridine ring, producing trifluoroacetic acid derivatives .

This compound’s versatility in substitution, coupling, and cyclization reactions underpins its utility in synthesizing high-value chemicals. Industrial protocols emphasize catalyst selection and precise temperature control to maximize yields and minimize side products .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Key routes include:

  • Nucleophilic substitution on pre-functionalized pyridine derivatives (e.g., using Cl⁻ or F⁻ sources under controlled temperatures) .
  • Suzuki-Miyaura coupling with boronic acids, employing palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in THF/water mixtures .
  • Halogen exchange reactions using reagents such as PCl₅ or HF-pyridine to introduce chloro/trifluoromethyl groups .
  • Yield optimization requires inert atmospheres, precise stoichiometry, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions and confirms regiochemistry (e.g., chloro vs. trifluoromethyl group orientation) .
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight and detects isotopic patterns (e.g., Cl⁻ clusters) .
  • X-ray Crystallography : Determines crystal packing and bond angles, critical for understanding reactivity .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. How does the regioselectivity of substitution reactions vary with the position of chloro and trifluoromethyl groups on the pyridine ring?

  • Methodological Answer :

  • The trifluoromethyl group is electron-withdrawing, directing electrophilic attacks to the para position, while chloro groups influence ortho/para selectivity .
  • Regioselectivity can be modulated using directing groups (e.g., boronates) or adjusting solvent polarity (e.g., DMF vs. DCM) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Oxidative addition of Pd⁰ to the C-Cl bond is rate-limiting in Suzuki-Miyaura couplings. The trifluoromethyl group stabilizes transition states via inductive effects, enhancing reaction rates .
  • DFT calculations can model electron density distributions to predict reactive sites . Kinetic studies (e.g., variable-temperature NMR) further elucidate activation barriers .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
  • Molecular Dynamics Simulations : Predicts binding modes, leveraging the trifluoromethyl group’s hydrophobic interactions .

Q. What strategies address contradictory data on the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), monitoring degradation via HPLC .
  • Quantum Mechanical Calculations : Predict hydrolysis pathways (e.g., C-Cl bond cleavage) using Gaussian or ORCA software .

Q. How can computational methods guide the design of analogs with improved selectivity or reduced toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace chloro groups with bioisosteres (e.g., CF₃ → SF₅) and evaluate docking scores with AutoDock Vina .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and metabolic stability .

Q. What experimental approaches resolve challenges in purifying this compound from reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Separates isomers using C18 columns and acetonitrile/water gradients .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/hexane) to enhance crystal purity .

Q. Tables for Key Data

Table 1 : Common Synthetic Methods and Yields

MethodReagents/ConditionsYield RangeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O16–49%
Nucleophilic SubstitutionKSCN, DMF, 80°C60–75%
Halogen ExchangePCl₅, 120°C50–65%

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation ProductsHalf-Life (Days)Reference
pH 1, 40°CHydrolyzed chloro derivatives7
pH 13, 60°CDehalogenated pyridine3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dichloro-3-(trifluoromethyl)pyridine with its positional isomers, mono-chloro analogs, and other substituted pyridines. Key differences in physical properties, reactivity, and applications are highlighted.

Positional Isomers

2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS: 70158-59-7)

  • Molecular Formula : C₆H₂Cl₂F₃N
  • Molecular Weight : 215.99 g/mol
  • Key Differences :
    • Chlorine substituents at positions 2 and 5 instead of 2 and 3.
    • Altered steric effects due to the proximity of the 5-chloro group to the trifluoromethyl group.
    • Reactivity in nucleophilic aromatic substitution (SNAr) reactions is reduced compared to the 2,4-dichloro isomer due to decreased electron withdrawal at position 4 .

2,4-Dichloro-5-(trifluoromethyl)pyridine

  • Hypothetical Isomer: Not explicitly reported in the evidence, but structurally analogous.

Mono-Chloro Derivatives

2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6)

  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.55 g/mol
  • Key Differences: Single chlorine atom at position 2. Lower molecular weight and reduced halogen content result in higher solubility in polar solvents compared to dichloro analogs. Limited utility in multi-step synthesis due to fewer reactive sites .

Substituted Pyridines with Additional Functional Groups

Penclomedine (3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine)

  • CAS: Not provided; referenced in pharmacological studies.
  • Key Differences :
    • Contains methoxy groups at positions 2 and 4 and a trichloromethyl (-CCl₃) group at position 4.
    • Exhibits antitumor activity in murine models, unlike this compound, which is primarily a synthetic intermediate.
    • Pharmacokinetic studies show rapid plasma clearance (t₁/₂ = 69 min) and low oral bioavailability (2%) .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS: 1227606-22-5)

  • Molecular Formula : C₇H₄Cl₂F₃N
  • Molecular Weight : 230.02 g/mol
  • Key Differences: Chloromethyl (-CH₂Cl) substituent at position 2 introduces a reactive site for further functionalization.

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227563-94-1)

  • Molecular Formula: C₇H₅ClF₃NO
  • Molecular Weight : 211.57 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) group at position 2 enhances electron-donating effects, reducing reactivity in SNAr compared to chloro-substituted analogs.
    • Solubility in organic solvents (e.g., DMSO) is higher due to the methoxy group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound 1186194-98-8 C₆H₂Cl₂F₃N 215.99 Cl (2,4), -CF₃ (3) Pharmaceutical intermediates
2,5-Dichloro-3-(trifluoromethyl)pyridine 70158-59-7 C₆H₂Cl₂F₃N 215.99 Cl (2,5), -CF₃ (3) Agrochemical synthesis
2-Chloro-4-(trifluoromethyl)pyridine 81565-18-6 C₆H₃ClF₃N 181.55 Cl (2), -CF₃ (4) Laboratory chemicals
Penclomedine - C₇H₄Cl₅NO₂ 347.28 Cl (3,5), -OCH₃ (2,4), -CCl₃ (6) Anticancer drug candidate
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine 1227563-94-1 C₇H₅ClF₃NO 211.57 Cl (4), -OCH₃ (2), -CF₃ (3) Research chemicals

Properties

IUPAC Name

2,4-dichloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLBDZNYRDNGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670636
Record name 2,4-Dichloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-98-8
Record name 2,4-Dichloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichloro-3-(trifluoromethyl)pyridine
2,4-Dichloro-3-(trifluoromethyl)pyridine
2,4-Dichloro-3-(trifluoromethyl)pyridine
2,4-Dichloro-3-(trifluoromethyl)pyridine
2,4-Dichloro-3-(trifluoromethyl)pyridine
2,4-Dichloro-3-(trifluoromethyl)pyridine

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